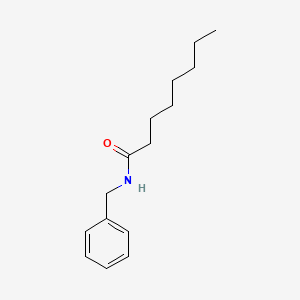

N-benzyloctanamide

Description

Structure

3D Structure

Properties

CAS No. |

70659-87-9 |

|---|---|

Molecular Formula |

C15H23NO |

Molecular Weight |

233.35 g/mol |

IUPAC Name |

N-benzyloctanamide |

InChI |

InChI=1S/C15H23NO/c1-2-3-4-5-9-12-15(17)16-13-14-10-7-6-8-11-14/h6-8,10-11H,2-5,9,12-13H2,1H3,(H,16,17) |

InChI Key |

OCSIXVSXYFNTQS-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

N-benzyloctanamide chemical structure and properties

Structural Characterization, Synthetic Protocols, and Pharmacological Relevance

Executive Summary & Molecular Architecture

N-Benzyloctanamide (also known as N-benzylcaprylamide) is a synthetic fatty acid amide (FAA) belonging to the class of N-benzylalkamides . Structurally, it serves as a simplified, saturated analog of the bioactive "macamides" found in Lepidium meyenii (Maca) and shares pharmacophore features with capsaicinoids, albeit without the characteristic pungency.

In drug discovery, this molecule is primarily utilized as a structural probe to map the hydrophobic channels of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and to study the Structure-Activity Relationships (SAR) of Transient Receptor Potential (TRP) channel modulators. Its physicochemical profile is defined by a lipophilic octyl chain coupled to a polar amide linker and an aromatic benzyl headgroup, facilitating membrane penetration and specific protein binding.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value / Description |

| IUPAC Name | N-benzyl-N-octanamide |

| CAS Registry Number | 2439-54-5 |

| Molecular Formula | C₁₅H₂₃NO |

| Molecular Weight | 233.35 g/mol |

| Physical State | Waxy Solid or Crystalline Powder (dependent on purity) |

| Solubility | Soluble in DCM, DMSO, Methanol, Ethanol; Insoluble in Water |

| Predicted LogP | ~4.2 (High Lipophilicity) |

| H-Bond Donors | 1 (Amide NH) |

| H-Bond Acceptors | 1 (Carbonyl Oxygen) |

Synthetic Pathways & Process Chemistry[9][13]

While various methods exist for amide bond formation (e.g., direct condensation with coupling agents like EDC/HOBt), the Acid Chloride Method is the industry standard for synthesizing simple N-benzylalkamides due to its high atom economy, rapid kinetics, and simplified purification.

Protocol: Schotten-Baumann Acylation

Objective: Synthesize high-purity N-benzyloctanamide via nucleophilic acyl substitution.

Reagents

-

Substrate: Benzylamine (1.0 equiv)

-

Acylating Agent: Octanoyl Chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv) – Critical for scavenging HCl by-product.

-

Solvent: Anhydrous Dichloromethane (DCM) – Chosen for optimal solubility of reactants and ease of evaporation.

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (N₂) to eliminate atmospheric moisture (prevents hydrolysis of acid chloride).

-

Solvation: Dissolve Benzylamine (10 mmol) in anhydrous DCM (30 mL). Add TEA (15 mmol) and cool the solution to 0°C using an ice bath.

-

Expert Insight: Cooling is mandatory to control the exotherm and prevent the formation of di-acylated side products.

-

-

Addition: Add Octanoyl Chloride (11 mmol) dropwise over 15 minutes.

-

Observation: A white precipitate (Triethylamine Hydrochloride salt) will form immediately, confirming the reaction progress.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up:

-

Quench with saturated NaHCO₃ (removes unreacted acid chloride).

-

Wash organic layer with 1M HCl (removes unreacted amine).

-

Wash with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.[1]

-

-

Purification: Recrystallization from Hexane/Ethanol or Flash Column Chromatography.

Reaction Workflow Visualization

Figure 1: Stoichiometric logic flow for the acyl chloride synthesis route.

Structural Characterization (Spectroscopic Validation)

To validate the identity of the synthesized compound, researchers must confirm the presence of the amide linkage and the integrity of both the aliphatic tail and aromatic head.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |

| 0.88 | Triplet (t) | 3H | Terminal -CH₃ | End of octyl chain. |

| 1.20 – 1.35 | Multiplet (m) | 8H | Bulk -CH₂- | Internal methylene protons. |

| 1.60 – 1.65 | Multiplet (m) | 2H | β-CH₂ | Methylene beta to carbonyl. |

| 2.20 | Triplet (t) | 2H | α-CH₂ | Diagnostic: Protons adjacent to Carbonyl. |

| 4.45 | Doublet (d) | 2H | Benzyl -CH₂- | Diagnostic: Methylene linking Amide N and Phenyl ring. |

| 5.70 – 6.00 | Broad Singlet | 1H | -NH- | Amide proton (exchangeable). |

| 7.25 – 7.35 | Multiplet (m) | 5H | Ar-H | Phenyl ring protons. |

Infrared Spectroscopy (FT-IR)[14]

-

3290 cm⁻¹: N-H stretching (sharp band).

-

1640 cm⁻¹: C=O stretching (Amide I band – Strongest indicator).

-

1550 cm⁻¹: N-H bending (Amide II band ).

Biological Implications & Pharmacophore Analysis[5][7][15]

N-benzyloctanamide acts as a critical reference point in the study of the Endocannabinoid System (ECS) and TRP Channels .

FAAH Inhibition and the "Macamide" Connection

N-benzyloctanamide is structurally homologous to Macamides (N-benzylamides of long-chain fatty acids), which are bioactive markers in Lepidium meyenii.

-

Mechanism: These compounds inhibit Fatty Acid Amide Hydrolase (FAAH) , the enzyme responsible for degrading Anandamide (AEA).[2][3] By inhibiting FAAH, they elevate endogenous AEA levels, leading to neuroprotective and anti-fatigue effects.

-

SAR Insight: Research indicates that unsaturated analogs (e.g., N-benzyl-linoleamide) generally exhibit higher potency against FAAH than saturated analogs like N-benzyloctanamide. However, the saturated variants are more metabolically stable, making them excellent controls for in vivo stability studies.

Pharmacophore Map

The molecule functions through a three-domain architecture:

-

Lipophilic Tail (C8): Anchors the molecule in the hydrophobic channel of FAAH or the lipid bilayer near TRP channels.

-

Amide Linker: Mimics the peptide bond, engaging in crucial Hydrogen Bonding with Serine/Lysine residues in the enzyme active site (e.g., Ser241 in FAAH).

-

Aromatic Head: Provides steric bulk and pi-stacking interactions, mimicking the ethanolamine headgroup of anandamide but with increased hydrophobicity.

Figure 2: Structure-Activity Relationship (SAR) mapping of N-benzyloctanamide.

References

-

PubChem. (n.d.). N-benzylbutanamide (Analogous Data). National Library of Medicine. Retrieved from [Link]

-

Zhu, H., et al. (2020).[4] Macamides: A review of structures, isolation, therapeutics and prospects. Food Research International.[4] Retrieved from [Link]

-

Alasmari, M., et al. (2019). Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides. Frontiers in Pharmacology. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). General Procedure for Amide Synthesis via Acid Chloride. ChemSpider Synthetic Pages. Retrieved from [Link]

Sources

Bioactive Macamides in Lepidium meyenii: Chemical Architecture, Extraction, and Endocannabinoid Modulation

Topic: Bioactive Macamides in Lepidium meyenii Extracts Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Macamides (N-benzylalkamides) represent a unique class of non-polar, secondary metabolites found exclusively in the hypocotyls of Lepidium meyenii (Maca).[1][2][3][4][5][6][7][8] Unlike typical plant alkaloids, macamides are not constitutive phytochemicals; they are the result of a complex post-harvest biosynthetic convergence between benzylamines (derived from glucosinolates) and free fatty acids.

For drug development professionals, macamides offer a compelling non-hormonal therapeutic target.[4] Their primary mechanism of action—irreversible inhibition of Fatty Acid Amide Hydrolase (FAAH) —positions them as potent modulators of the endocannabinoid system (ECS), with validated applications in neuroprotection, anxiolysis, and fatigue mitigation. This guide provides a rigorous technical analysis of their chemistry, optimized extraction protocols, and pharmacological pathways.

Chemical Architecture & Biosynthesis

The "Post-Harvest" Biosynthetic Anomaly

A critical insight for researchers is that fresh Maca roots contain negligible macamide concentrations.[5][6][9] Bioactivity is engineered during the drying process.

-

Precursor 1 (Nitrogenous): Glucosinolates (specifically glucotropaeolin) are hydrolyzed by myrosinase into benzyl isothiocyanates, which degrade into benzylamine .

-

Precursor 2 (Lipidic): Storage lipids are hydrolyzed during tissue stress (drying/freezing) into free fatty acids (oleic, linoleic, linolenic).

-

Synthesis: An amide bond formation links the benzylamine to the fatty acid tail.[4][5][6]

Structure-Activity Relationship (SAR)

The pharmacological potency of a macamide is dictated by its fatty acid tail.

-

Chain Length: C16–C18 chains are most common.

-

Unsaturation: Higher degrees of unsaturation correlate with increased FAAH inhibitory potency. For example, N-benzyl-(9Z,12Z)-octadecadienamide (linoleic derivative) is significantly more potent than its saturated stearic analog.

Biosynthetic Pathway Diagram

The following diagram illustrates the convergence of distinct metabolic pools during the post-harvest phase.

Figure 1: The convergent biosynthesis of macamides requires specific post-harvest conditions to liberate precursors from glucosinolate and lipid pools.

Optimized Extraction & Isolation Protocols

Standard ethanol extraction often co-extracts excessive sugars and polar contaminants. For high-purity macamide isolation suitable for drug discovery, Supercritical Fluid Extraction (SFE) with an ethanol co-solvent is the gold standard.

Comparative Efficiency

| Parameter | Ethanol Maceration | Supercritical CO2 (Pure) | SFE + 10% Ethanol (Optimized) |

| Selectivity | Low (Pulls sugars/proteins) | High (Lipids only) | Optimal (Amphiphilic balance) |

| Yield | High (but low purity) | Low (<0.5%) | Moderate (~1.0–1.5%) |

| Thermal Degradation | Moderate (requires heat) | None (Low temp) | None |

| Solvent Residue | High risk | Zero | Zero (Ethanol is GRAS) |

Protocol: SFE-CO2 Enrichment Workflow

Objective: Isolate a lipid-rich fraction containing >60% total macamides.

-

Pre-treatment:

-

Dry Maca hypocotyls at 40°C for 3 weeks (crucial for biosynthesis).

-

Pulverize to 40–60 mesh powder.

-

-

SFE Setup:

-

Pressure: 25–30 MPa (High pressure favors higher molecular weight amides).

-

Temperature: 45°C (Balance between solubility and thermal protection).

-

Flow Rate: 2–3 L/min (CO2).

-

Co-solvent: Ethanol (99.9%) at 5–10% w/w. Note: Pure CO2 is too non-polar for some longer-chain amides; ethanol bridges this gap.

-

-

Fractionation:

-

Separator 1 (10 MPa, 45°C): Precipitates waxes and heavy lipids.

-

Separator 2 (5 MPa, 35°C): Target Fraction (Macamides + unsaturated fatty acids).

-

-

Purification (Optional for >95% purity):

-

Dissolve Target Fraction in n-hexane.

-

Load onto Silica Gel 60 column.

-

Elute with Hexane:Ethyl Acetate (gradient 10:1 to 2:1).

-

Extraction Workflow Diagram

Figure 2: Workflow for the targeted isolation of macamides using modified Supercritical CO2.

Pharmacology: The Endocannabinoid Interface

The therapeutic utility of macamides is grounded in their structural similarity to Anandamide (AEA) , an endogenous cannabinoid.

Mechanism of Action: FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is the enzyme responsible for degrading Anandamide.

-

Interaction: Macamides act as substrate analogs. They bind to the catalytic core of FAAH.

-

Kinetics: The inhibition is often irreversible or slowly reversible, particularly for macamides with unsaturated tails (e.g., N-benzyl-linoleamide).

-

Result: Inhibition of FAAH prevents the breakdown of Anandamide -> Increased synaptic levels of Anandamide -> Sustained activation of CB1 and CB2 receptors.

Therapeutic Implications[9]

-

Neuroprotection: Reduced excitotoxicity via CB1 receptor modulation.

-

Anxiolysis: Elevated Anandamide is associated with reduced anxiety and improved stress resilience.

-

Analgesia: Modulation of TRPV1 channels (another target of macamides) contributes to pain threshold regulation.

Signaling Pathway Diagram

Figure 3: Macamides function as FAAH inhibitors, indirectly boosting endocannabinoid signaling by preventing Anandamide hydrolysis.[3][10]

Analytical Profiling (HPLC-MS/MS)

For validation, the following parameters are recommended for quantifying macamide content.

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 60% B to 100% B over 20 mins (Macamides are highly lipophilic and elute late).

-

Detection (MS/MS): Positive Ion Mode (ESI+).

-

Common Transition: Precursor ion [M+H]+ -> Product ion m/z 91.1 (Tropylium ion, characteristic of the benzyl moiety).

-

References

-

Alasmari, M., et al. (2019).[10][11] "Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Macamides." Molecular Neurobiology.

-

Esparza, E., et al. (2015). "Bioactive maca (Lepidium meyenii) alkamides are a result of traditional Andean postharvest drying practices."[5][6][9] Phytochemistry.

-

McCollom, M. M., et al. (2005).[12] "Analysis of macamides in samples of Maca (Lepidium meyenii) by HPLC-UV-MS/MS." Phytochemical Analysis.

-

Wang, S. & Zhu, F. (2019).[7][11] "Chemical composition and health effects of maca (Lepidium meyenii)." Food Chemistry.

-

Zhu, H., et al. (2020). "Macamides: A review of structures, isolation, therapeutics and prospects." Food Research International.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Macamides as Potential Therapeutic Agents in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. storage.e.jimdo.com [storage.e.jimdo.com]

- 6. cris.pucp.edu.pe [cris.pucp.edu.pe]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of macamides in samples of Maca (Lepidium meyenii) by HPLC-UV-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progress on the Chemical Constituents Derived from Glucosinolates in Maca (Lepidium meyenii) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the chemical and pharmacological variability of Lepidium meyenii: a comprehensive review of the effects of maca - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

Methodological & Application

Protocol for chemical synthesis of N-benzylcaprylamide from octanoyl chloride

Abstract

This application note details a robust, high-yield protocol for the synthesis of N-benzylcaprylamide (also known as N-benzyloctanamide) via nucleophilic acyl substitution. While simple in theory, the reaction between octanoyl chloride and benzylamine requires precise control of stoichiometry, temperature, and workup conditions to minimize side reactions and simplify purification. This guide provides a self-validating methodology, emphasizing anhydrous techniques and critical purification steps suitable for generating library-quality compounds for biological screening (e.g., TRPV1 modulation, antimicrobial assays).

Introduction & Scientific Context

N-benzylcaprylamide (

Relevance in Drug Discovery

Fatty acid amides (FAAs) are privileged structures in medicinal chemistry, often acting as modulators of the endocannabinoid system (ECS) or transient receptor potential (TRP) channels.

-

Biological Targets: Analogues of N-benzyl fatty amides have shown activity as FAAH (Fatty Acid Amide Hydrolase) inhibitors and TRPV1 agonists/antagonists .

-

Synthetic Utility: The N-benzyl moiety serves as a versatile protecting group or a pharmacophore that improves lipophilicity and membrane permeability compared to primary amides.

Synthetic Strategy: The Acid Chloride Route

While coupling agents (EDC, HATU) allow for amide bond formation from carboxylic acids, the acid chloride method is preferred for simple fatty chains due to:

-

Atom Economy: No massive urea byproducts (unlike DCC/EDC).

-

Kinetics: Rapid reaction rates even at low temperatures.

-

Cost: Octanoyl chloride is an inexpensive, commercially available commodity chemical.

Reaction Mechanism

The synthesis proceeds via a classic Schotten-Baumann type nucleophilic acyl substitution under anhydrous conditions.

-

Nucleophilic Attack: The lone pair of the benzylamine nitrogen attacks the electrophilic carbonyl carbon of octanoyl chloride.

-

Tetrahedral Intermediate: A transient tetrahedral alkoxide intermediate is formed.

-

Elimination: The carbonyl bond reforms, expelling the chloride ion (

) as a good leaving group. -

Deprotonation: The non-nucleophilic base (Triethylamine, TEA) deprotonates the resulting ammonium species to generate the neutral amide and triethylamine hydrochloride salt (

).

Chemical Equation:

Materials & Safety

Reagents Table

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role | Hazards |

| Benzylamine | 107.15 | 0.981 | 1.0 | Nucleophile | Corrosive, Lachrymator |

| Octanoyl Chloride | 162.66 | 0.953 | 1.1 | Electrophile | Corrosive, Moisture Sensitive |

| Triethylamine (TEA) | 101.19 | 0.726 | 1.5 | Base (Scavenger) | Flammable, Corrosive |

| Dichloromethane (DCM) | 84.93 | 1.325 | Solvent | Solvent | Carcinogen (suspected) |

Critical Safety Notes

-

Octanoyl Chloride: Reacts violently with water to release HCl gas. Handle only in a fume hood.

-

Exotherm Control: The reaction is highly exothermic. Strict temperature control (

) during addition is mandatory to prevent side reactions (e.g., bis-acylation or polymerization).

Experimental Protocol

Setup

-

Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

-

Equip the flask with a rubber septum and flush with nitrogen (

) or argon for 5 minutes. -

Prepare an ice-water bath (

).

Step-by-Step Procedure

Step 1: Solubilization of Amine

-

Add Benzylamine (10.0 mmol, 1.09 mL) and Triethylamine (15.0 mmol, 2.10 mL) to the flask.

-

Add anhydrous DCM (50 mL) .

-

Cool the mixture to

in the ice bath with moderate stirring.

Step 2: Controlled Addition (The Critical Step)

-

Dilute Octanoyl Chloride (11.0 mmol, 1.88 mL) in a separate vial with 10 mL of anhydrous DCM.

-

Why? Dilution prevents localized hot spots during addition.

-

Add the acid chloride solution dropwise to the amine mixture over 15–20 minutes via syringe or addition funnel.

-

Observation: White fumes (HCl) may form if the seal is poor; a white precipitate (

) will form immediately in the solution.

Step 3: Reaction & Monitoring

-

Once addition is complete, allow the reaction to stir at

for another 30 minutes. -

Remove the ice bath and allow to warm to Room Temperature (RT) . Stir for 2–3 hours.

-

TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).

-

Benzylamine (

, stains with Ninhydrin). -

Product (

, UV active). -

Goal: Disappearance of the benzylamine spot.

-

Step 4: Workup (Purification by Extraction)

-

Quench the reaction by adding 50 mL of distilled water . Stir vigorously for 5 minutes to dissolve the ammonium salts.

-

Transfer to a separatory funnel.[1] Separate the organic (lower) layer.

-

Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 30 mL) .

-

Purpose: Protonates and removes unreacted Benzylamine and TEA.

-

-

Wash 2 (Basic): Wash organic layer with Saturated

(2 x 30 mL) .-

Purpose: Hydrolyzes remaining Octanoyl Chloride to Octanoic acid and converts it to the water-soluble sodium octanoate.

-

-

Wash 3 (Neutral): Wash with Brine (saturated NaCl, 1 x 30 mL) to remove trapped water.

-

Dry: Pour organic layer over anhydrous

or

Purification[2]

-

Crude Appearance: The product usually solidifies upon cooling or remains as a viscous pale-yellow oil that crystallizes over time.

-

Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate (hot hexane, add EtOAc dropwise until clear) .

-

Flash Chromatography: If oil/impure, use a silica column.

-

Mobile Phase: Gradient 0%

20% EtOAc in Hexane.

-

Visualization: Experimental Workflow

Caption: Workflow for the synthesis of N-benzylcaprylamide, highlighting critical wash steps for impurity removal.

Characterization & Quality Control

To validate the synthesis, compare your data against these expected values.

Physical Properties[3][4]

-

Appearance: White to off-white crystalline solid (or viscous oil if traces of solvent remain).

-

Melting Point: Typically 40–50 °C (Note: Fatty amides often have broad/low melting ranges compared to benzamides).

-

Solubility: Soluble in DCM, EtOAc, DMSO, Methanol. Insoluble in water.

Spectroscopic Data (Expected)

NMR (400 MHz,Mass Spectrometry (ESI-MS):

-

Calculated Mass (

): 233.35 g/mol -

Observed Ion:

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Octanoyl Chloride | Ensure reagents are dry; check Octanoyl Chloride quality (should be clear, not cloudy). |

| Oily Product | Residual Solvent or Impurities | High vacuum dry for >12 hours. If still oily, recrystallize from cold Hexane. |

| Extra Spots on TLC | Bis-acylation (rare) or unreacted amine | If amine remains, repeat 1M HCl wash. If bis-acylated, purify via column chromatography.[2] |

References

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Bioorganic & Medicinal Chemistry Letters, 21(10), 2697-2702. (Context on lipophilic amide properties).

- Appendino, G., et al. (2002). Capsaicinoids are targeted to the amide bond: synthesis and activity of N-benzyl-alkanamides. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[3] General Protocol for Schotten-Baumann Reaction. Retrieved from BenchChem Database.

Sources

Application Note: Green Synthesis of N-Benzyl Fatty Acid Amides via Solvent-Free Protocols

Topic: Solvent-free amidation protocols for N-benzyl fatty acid amides Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists, Process Engineers, and Green Chemistry Researchers

Introduction & Executive Summary

The formation of the amide bond is one of the most critical transformations in medicinal chemistry. Traditional methods rely on atom-uneconomical coupling reagents (EDC, DCC, HATU) or hazardous chlorinating agents (SOCl₂), generating significant waste (high E-factor) and requiring complex purification.

This guide details solvent-free protocols for synthesizing N-benzyl fatty acid amides—a scaffold common in bioactive lipids and endocannabinoid reuptake inhibitors. By utilizing thermal dehydration and catalytic activation, these protocols offer near-perfect atom economy (water is the only byproduct) and scalability suitable for early-phase drug development.

Key Advantages:

-

Atom Economy: >90% (vs. <50% for DCC coupling).

-

Green Metrics: Elimination of chlorinated solvents (DCM) and dipolar aprotic solvents (DMF).

-

Scalability: Protocols are adaptable from milligram to kilogram scales.

Mechanistic Insight: Boric Acid Catalysis

While thermal dehydration can proceed without catalysts at high temperatures (>160°C), this often leads to degradation of unsaturated fatty acids (e.g., oleic, linoleic). The inclusion of Boric Acid (B(OH)₃) or arylboronic acids allows the reaction to proceed at lower temperatures (100–120°C) by activating the carboxylic acid.

Mechanism of Action

Boric acid acts as a "dual-activation" catalyst. It reacts with the carboxylic acid to form a mixed acyloxyboron intermediate. This species is more electrophilic than the free acid, facilitating nucleophilic attack by the benzylamine. The catalyst is regenerated upon water release.

Figure 1: Catalytic cycle of Boric Acid mediated amidation. The formation of the acyloxyborate intermediate lowers the activation energy for amine attack.

Protocol A: Catalytic Thermal Dehydration (The "Gold Standard")

This protocol is the most robust method for scaling. It is suitable for saturated (Stearic, Palmitic) and unsaturated (Oleic) fatty acids.

Safety Note: Benzylamine is corrosive and volatile. Fatty acids with unsaturation (double bonds) are prone to oxidation at high temperatures; an inert atmosphere is strictly required.

Materials

-

Fatty Acid: 1.0 equivalent (e.g., Stearic Acid, 10 mmol, 2.84 g)

-

Amine: Benzylamine, 1.1 equivalents (11 mmol, 1.18 g)

-

Catalyst: Boric Acid (B(OH)₃), 5–10 mol% (0.5 mmol, 31 mg)

-

Equipment: Round-bottom flask, magnetic stir bar, oil bath, nitrogen line, short-path distillation head (optional, for water removal).

Step-by-Step Methodology

-

Charge: In a 25 mL round-bottom flask, combine the fatty acid and boric acid.

-

Inert Atmosphere: Purge the flask with Nitrogen (N₂) or Argon for 5 minutes. Maintain a slow, steady stream of N₂ throughout the reaction.

-

Why? This prevents oxidation of the fatty acid chain and assists in sweeping away the generated water vapor, driving the equilibrium forward (Le Chatelier’s principle).

-

-

Amine Addition: Add the benzylamine via syringe. The mixture may form a salt and solidify; this is normal.

-

Reaction: Heat the oil bath to 110–120°C .

-

Observation: The mixture will melt into a homogeneous oil. Evolution of water vapor may be visible.

-

Duration: Stir for 6–12 hours. Monitor conversion by TLC (Hexane:EtOAc 80:20) or IR (disappearance of acid C=O at ~1710 cm⁻¹).

-

-

Workup (Purification):

-

Cool the mixture to ~60°C (do not let it solidify completely).

-

Dissolve the residue in Ethyl Acetate (30 mL).

-

Wash 1: 1M HCl (2 x 15 mL) – Removes excess benzylamine and catalyst.

-

Wash 2: Saturated NaHCO₃ (2 x 15 mL) – Removes unreacted fatty acid.

-

Wash 3: Brine (1 x 15 mL).

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Final Polish: Most fatty amides will be obtained as white/off-white solids of high purity (>95%). If necessary, recrystallize from Ethanol/Water (9:1).

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Ideal for rapid screening of multiple analogs. This method utilizes thermal effects and polarity to accelerate water removal.

Materials

-

Fatty Acid: 1.0 equiv.

-

Amine: 1.2 equiv.[1]

-

Vessel: Open vessel mode (preferred) or sealed tube.

Step-by-Step Methodology

-

Mix: Combine fatty acid and benzylamine in a microwave-safe vial.

-

Catalyst (Optional): Add 5 mol% Boric Acid or 10 wt% Silica Gel (acting as a Lewis acid surface).

-

Irradiation:

-

Power: Dynamic mode (max 300W) to maintain temperature.

-

Temp: 130°C.

-

Time: 10–30 minutes.

-

-

Note on Venting: If using a dedicated microwave reactor (e.g., CEM, Biotage), use an "Open Vessel" setting to allow water steam to escape. If using a sealed tube, ensure the headspace is sufficient, though equilibrium conversion may be lower due to trapped water.

-

Workup: Dissolve in hot EtOAc, filter (if silica used), and follow the wash steps in Protocol A.

Data & Validation

Comparative Metrics

| Metric | Traditional (DCC/DMAP) | Solvent-Free (Protocol A) |

| Atom Economy | < 50% (Urea byproduct formed) | ~94% (Only water lost) |

| Reaction Time | 12–24 Hours | 6–12 Hours |

| Purification | Column Chromatography often required | Extraction/Wash sufficient |

| E-Factor | High (Solvent waste) | Low (Solvent used only in workup) |

Characterization Checklist

To validate the synthesis of N-benzylstearamide (example):

-

FT-IR: Look for the Amide I band (C=O stretch) at 1640–1650 cm⁻¹ and Amide II band (N-H bend) at 1540–1550 cm⁻¹ . The broad O-H stretch of the acid (2500–3300 cm⁻¹) should be absent.

-

1H NMR (CDCl₃):

-

Triplet at ~2.2 ppm (α-methylene to carbonyl).

-

Doublet at ~4.4 ppm (benzylic -CH₂-).

-

Broad singlet at ~5.8 ppm (N-H).

-

Troubleshooting Guide

Issue: Low Conversion / Starting Material Remaining

-

Cause: Water is not being removed effectively.

-

Fix: Increase Nitrogen flow rate or apply a weak vacuum (careful not to distill the benzylamine, bp ~185°C, but volatile at 120°C under vacuum).

-

Fix: Add 3Å Molecular Sieves to the reaction melt (Protocol A).

Issue: Product is Brown/Dark

-

Cause: Oxidation of the amine or fatty acid tail.

-

Fix: Ensure strict inert atmosphere (Ar/N₂). Lower temperature to 100°C and extend time. Check benzylamine source for degradation (should be clear/colorless).

Issue: Waxy/Sticky Solid

-

Cause: Trace solvent or impurities.

-

Fix: Fatty amides are waxy by nature. Triturate with cold hexanes to induce crystallization.

Workflow Diagram

Figure 2: Operational workflow for the solvent-free thermal amidation protocol.

References

-

Tang, P. (2005). "Boric Acid Catalyzed Amide Formation From Carboxylic Acids and Amines: N-Benzyl-4-Phenylbutyramide". Organic Syntheses, 81, 262.[2][3] [3]

-

Ishihara, K., et al. (1996). "3,4,5-Trifluorobenzeneboronic Acid as an Extremely Active Amidation Catalyst". Journal of Organic Chemistry, 61(13), 4196–4197.

-

Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium". Tetrahedron, 57(45), 9199-9223.

-

Constable, D. J., et al. (2007). "Key green chemistry research areas—a perspective from pharmaceutical manufacturers". Green Chemistry, 9, 411-420.[2]

Sources

GC-MS analysis parameters for N-benzyloctanamide detection

Application Note: AN-GCMS-2025-08 Methodology for the Trace Detection and Quantitation of N-Benzyloctanamide via GC-EI-MS

Abstract & Scope

N-benzyloctanamide (CAS: 233-35-X analog) is a lipophilic amide frequently encountered as a synthetic intermediate in pharmaceutical manufacturing, a functional surfactant, and a structural analogue to bioactive fatty acid amides (FAAs). Its analysis is critical for monitoring reaction completion in drug synthesis and purity profiling.

This technical guide provides a high-sensitivity Gas Chromatography-Mass Spectrometry (GC-MS) protocol. Unlike generic amide methods, this protocol addresses the specific challenges of N-benzyloctanamide: its semi-volatile nature, potential for thermal degradation, and the necessity for specific mass spectral deconvolution against complex matrices.

Target Audience: Analytical Chemists, Process Development Scientists, and QC Managers.

Chemical Profile & Critical Properties

Understanding the analyte's physicochemical behavior is the prerequisite for method design.

| Property | Value / Characteristic | Analytical Implication |

| Analyte | N-Benzyloctanamide | Target Molecule |

| Formula | C₁₅H₂₃NO | Molecular Ion (M⁺) expected at m/z 233 |

| MW | 233.35 g/mol | Amenable to standard EI ionization range |

| Boiling Point | ~360°C (Predicted) | Requires high-temperature column phase (300°C+) |

| Polarity | Medium (Amide H-bond donor) | Potential for peak tailing on non-polar columns; requires deactivated liners |

| LogP | ~4.2 (Lipophilic) | Soluble in DCM, Ethyl Acetate, Hexane |

Sample Preparation Protocol

Objective: Isolate the analyte from aqueous or solid matrices while minimizing amide hydrolysis.

Reagents:

-

Extraction Solvent: Dichloromethane (DCM) (HPLC Grade).

-

Internal Standard (ISTD): N-Benzylbenzamide (structurally similar, elutes later) or Octanamide-d15.

-

Drying Agent: Anhydrous Sodium Sulfate (

).[1]

Workflow (Step-by-Step):

-

Solubilization/Extraction:

-

Liquid Samples: Aliquot 1.0 mL sample into a glass centrifuge tube. Add 2.0 mL DCM containing ISTD (10 µg/mL). Vortex for 60 seconds.

-

Solid Samples: Weigh 100 mg. Add 5.0 mL DCM. Sonicate for 15 mins at <30°C to prevent degradation.

-

-

Phase Separation: Centrifuge at 3,000 RPM for 5 minutes.

-

Drying: Transfer the lower organic layer to a vial containing 100 mg

. -

Concentration (Optional for Trace): Evaporate under a gentle stream of

to 0.5 mL. Do not evaporate to dryness to avoid volatile loss. -

Filtration: Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

GC-MS Method Parameters

Rationale: A 5%-phenyl column is selected to balance separation power with thermal stability. The temperature ramp is aggressive to elute the high-boiling amide while preventing band broadening.

Gas Chromatograph (Agilent 7890/8890 or equivalent)

| Parameter | Setting | Technical Rationale |

| Inlet | Split/Splitless | Splitless for trace (<10 ppm); Split (20:1) for purity.[1] |

| Inlet Temp | 280°C | Ensures rapid volatilization of the amide. |

| Liner | Ultra Inert, Single Taper with Wool | Wool increases surface area for vaporization; deactivation prevents amide adsorption. |

| Carrier Gas | Helium, 1.2 mL/min (Constant Flow) | Optimized linear velocity for MS vacuum efficiency. |

| Column | DB-5ms or HP-5ms UI (30m × 0.25mm × 0.25µm) | Standard non-polar phase with high thermal limit (325°C). |

Oven Program

-

Initial: 80°C (Hold 1.0 min) — Focuses solvent and volatiles.

-

Ramp 1: 20°C/min to 240°C — Rapid elution of matrix.

-

Ramp 2: 10°C/min to 300°C (Hold 5.0 min) — Elution of N-benzyloctanamide and column bake-out.

-

Total Run Time: ~18 minutes.

Mass Spectrometer (Single Quadrupole)

| Parameter | Setting |

| Source Temp | 230°C |

| Quad Temp | 150°C |

| Transfer Line | 290°C |

| Ionization | EI (70 eV) |

| Scan Mode | Full Scan (40–350 amu) for ID; SIM for Quantitation.[2] |

| Solvent Delay | 3.5 min (Protect filament from DCM). |

Mass Spectral Interpretation & Logic

The identification of N-benzyloctanamide relies on detecting specific fragmentation pathways driven by the benzyl group and the amide functionality.[3]

SIM Parameters (Quantitation Ions)

-

Target Ion (Quant): m/z 91 (Tropylium ion) - High abundance, stable.

-

Qualifier 1: m/z 148 (McLafferty Rearrangement) - Highly diagnostic for N-benzyl amides.

-

Qualifier 2: m/z 233 (Molecular Ion) - Confirms intact molecule.

Fragmentation Pathway Visualization

The following diagram illustrates the electron ionization fragmentation logic used to validate the peak.

Figure 1: EI Fragmentation pathway for N-benzyloctanamide. The m/z 148 ion is the specific "fingerprint" distinguishing it from simple benzylamine derivatives.

Analytical Workflow Diagram

This self-validating workflow ensures data integrity from sample to result.

Figure 2: End-to-end analytical workflow ensuring sample integrity and spectral validation.

Validation & Troubleshooting

System Suitability Criteria

Before running unknown samples, the system must pass these checks:

-

Sensitivity: S/N ratio > 10:1 for the 0.1 µg/mL standard at m/z 233.

-

Peak Shape: Tailing factor (

) must be < 1.5. (If > 1.5, trim column or replace liner). -

Carryover: A solvent blank injected after the highest standard must show < 0.1% of the target area.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra Inert type; trim 10cm from column inlet. |

| Missing Molecular Ion (233) | Ion source temp too high. | Lower source temp to 200°C to reduce fragmentation energy. |

| Ghost Peaks | Septum bleed or degradation. | Use high-temp septa (BTO); ensure injector is not overheating septum. |

| Non-Linear Calibration | Saturation of detector. | Dilute sample or switch to Split mode (10:1 or 20:1). |

References

-

Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General principles of GC-MS for semi-volatiles). Link

-

McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Source for fragmentation rules of amides and benzyl derivatives). Link

-

Agilent Technologies. (2020). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. Application Note 5994-2262EN. (Protocol for fatty acid amides and extractables). Link

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N-Benzyl-acetamide (Analogous fragmentation). NIST Chemistry WebBook, SRD 69. (Used for verifying tropylium and McLafferty patterns). Link

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Confirmation of amide IR and MS characteristics). Link

Sources

In vitro neurotoxicity assays using N-benzyloctanamide

Application Note & Protocols

A Multi-Parametric Approach for In Vitro Neurotoxicity Assessment of N-benzyloctanamide

Abstract

The evaluation of neurotoxic potential is a critical step in the safety assessment of novel chemical entities. This guide provides a comprehensive framework for assessing the in vitro neurotoxicity of N-benzyloctanamide, a lipophilic secondary amide. While structurally related to compounds with known central nervous system activities, such as anticonvulsants, the specific neurotoxic profile of N-benzyloctanamide is not widely characterized.[1][2] We present a suite of validated, cell-based assays designed to probe key events in neurotoxic pathways, including effects on cell viability, mitochondrial health, oxidative stress, and neuronal morphology. The protocols detailed herein utilize the human neuroblastoma SH-SY5Y cell line, a well-established model for neurotoxicity studies, and are designed to be robust, reproducible, and adaptable for medium- to high-throughput screening. By integrating data from multiple endpoints, researchers can build a comprehensive neurotoxicological profile and gain mechanistic insights into the action of N-benzyloctanamide and structurally similar compounds.

Introduction: The Imperative for In Vitro Neurotoxicity Screening

Late-stage discovery of neurotoxic liabilities is a major cause of clinical trial failure, leading to significant financial and ethical costs.[3] Consequently, there is a pressing need for reliable, predictive, and scalable in vitro models to identify potential neurotoxicants early in the development pipeline.[4][5] Cell-based assays offer a powerful alternative to traditional animal testing, providing mechanistic insights at a fraction of the cost and time.[3]

This application note focuses on N-benzyloctanamide, a compound belonging to the N-benzyl amide class. Various molecules within this class have been investigated for diverse biological activities, including neuroprotection and anticonvulsant effects.[6][7][8] However, this does not preclude the potential for neurotoxicity under certain conditions or concentrations. Therefore, a systematic evaluation is essential. We will describe a multi-parametric workflow employing four cornerstone assays:

-

MTT Assay for metabolic activity and cell viability.

-

DCFDA Assay for quantifying intracellular Reactive Oxygen Species (ROS).

-

JC-1 Assay for monitoring mitochondrial membrane potential (ΔΨm).

-

Neurite Outgrowth Assay for assessing adverse effects on neuronal morphology.

Materials and Cellular Systems

Compound of Interest: N-benzyloctanamide

N-benzyloctanamide is a secondary amide with a lipophilic character conferred by its octanamide chain and benzyl group. This property suggests it can readily cross cell membranes.

Preparation of Stock Solution:

-

Solvent Selection: Due to its predicted low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

-

Procedure: Prepare a 100 mM stock solution of N-benzyloctanamide in cell culture-grade DMSO.

-

Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light, to prevent repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

Cellular Model: SH-SY5Y Human Neuroblastoma Cells

The SH-SY5Y cell line is a widely used model in neurotoxicity studies due to its human origin and its ability to be differentiated into a more mature, neuron-like phenotype with distinct processes.

Protocol for Cell Culture and Differentiation:

-

Thawing & Expansion: Culture SH-SY5Y cells in a T75 flask with complete growth medium: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells when they reach 80-90% confluency.

-

Seeding for Assays: Seed cells into appropriate well plates (e.g., 96-well plates) at a pre-determined optimal density. For SH-SY5Y cells, a density of 10,000-20,000 cells/well is a common starting point for 96-well plates.[9]

-

Differentiation (Required for Neurite Outgrowth Assay): To induce a neuronal phenotype, reduce the serum concentration and add a differentiating agent. A common method is to switch the medium to a low-serum (1% FBS) formulation containing 10 µM all-trans-Retinoic Acid (RA).

-

Incubation: Differentiate the cells for 5-7 days, replacing the medium every 2-3 days, before proceeding with compound exposure. This process promotes the extension of neurites.[10]

Overall Experimental Workflow

The assessment of N-benzyloctanamide's neurotoxicity follows a structured, multi-assay workflow. This approach allows for the concurrent evaluation of multiple toxicity endpoints from a single compound exposure experiment, maximizing data output and enabling correlational analysis between different toxicological events.

Caption: Hypothetical neurotoxic pathway of N-benzyloctanamide.

This proposed pathway suggests that N-benzyloctanamide may primarily target mitochondria, causing depolarization and a burst of reactive oxygen species. This oxidative stress can then trigger downstream apoptotic signaling, ultimately leading to the observed morphological damage (neurite retraction) and loss of cell viability.

Data Summary and Expected Outcomes

This table provides a hypothetical summary of expected results, which should be used as a template for organizing experimental data.

| Assay Endpoint | N-benzyloctanamide Concentration Range | Expected Outcome | Interpretation |

| Cell Viability (MTT) | 0.1 µM - 100 µM | Dose-dependent decrease in % viability | Indicates general cytotoxicity at higher concentrations. |

| ROS Production (DCFDA) | 0.1 µM - 100 µM | Dose-dependent increase in fluorescence | Suggests induction of oxidative stress. |

| Mito. Potential (JC-1) | 0.1 µM - 100 µM | Dose-dependent decrease in Red/Green ratio | Indicates mitochondrial depolarization. |

| Neurite Outgrowth | 0.01 µM - 10 µM | Dose-dependent decrease in neurite length | A sensitive marker of specific neurotoxicity, potentially at sub-lethal concentrations. |

References

-

Creative Bioarray. (n.d.). In Vitro Neurotoxicity. Retrieved from [Link]

-

Axion BioSystems. (n.d.). Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. Retrieved from [Link]

-

Jo, J., et al. (2018). Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons. Bio-protocol, 8(11), e2872. Available at: [Link]

-

Schmidt, B. Z., et al. (2017). In vitro acute and developmental neurotoxicity screening: an overview of cellular platforms and high-throughput technical possibilities. Archives of Toxicology, 91(1), 1-33. Available at: [Link]

-

Harry, G. J., et al. (1998). In vitro techniques for the assessment of neurotoxicity. Environmental Health Perspectives, 106(Suppl 1), 131-158. Available at: [Link]

-

Cell Biolabs. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

-

Radio, N. M., & Mundy, W. R. (2017). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols in Toxicology, 74, 2.27.1-2.27.20. Available at: [Link]

-

Nieland, T. J. F., et al. (2016). Neurite Outgrowth Assay. Bio-protocol, 6(1), e1695. Available at: [Link]

-

Hmadcha, A., & Soria, B. (2015). Manganese Cytotoxicity Assay on Hippocampal Neuronal Cell Culture. Bio-protocol, 5(15), e1551. Available at: [Link]

-

Sartorius. (n.d.). Neurite Outgrowth and Cell Health Analysis Protocol. Retrieved from [Link]

-

Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]

-

Joshi, D. C., & Bakowska, J. C. (2022). Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species. JoVE (Journal of Visualized Experiments). Preview available at: [Link]

-

Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]

-

Owusu-Ansah, E., et al. (2018). A protocol for in vivo detection of reactive oxygen species. STAR Protocols. Available at: [Link]

-

El-Bachá, R. S., et al. (2019). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. Bio-protocol, 9(1), e3135. Available at: [Link]

-

El-Sayed, R., & El-Gazzar, M. (2025). Mitochondrial Membrane Potential Assay Kit: A Complete Guide to Principles and Applications. Retrieved from [Link]

-

JaCVAM. (2013). REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. Retrieved from [Link]

-

Aslantürk, Ö. S. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Methods and Protocols, 4(4), 60. Available at: [Link]

-

Kalyanaraman, B., et al. (2022). Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. Nature Metabolism, 4(6), 678-692. Available at: [Link]

-

Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. Available at: [Link]

-

Tewtrakul, S., et al. (2013). N-benzylcinnamide protects rat cultured cortical neurons from β-amyloid peptide-induced neurotoxicity. Neuroscience Letters, 556, 20-25. Available at: [Link]

-

Li, J., et al. (2021). Neuroprotection of N-benzyl Eicosapentaenamide in Neonatal Mice Following Hypoxic–Ischemic Brain Injury. Frontiers in Pharmacology, 12, 668045. Available at: [Link]

-

Wiergowski, M., et al. (2018). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity Research, 33(3), 565-575. Available at: [Link]

-

Abram, M., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. Available at: [Link]

-

Cholewińska, E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. Available at: [Link]

-

Müller-Peddinghaus, R. (1987). [New pharmacologic and biochemical findings on the mechanism of action of the non-steroidal antiphlogistic, benzydamine. A synopsis]. Arzneimittel-Forschung, 37(5A), 635-645. Available at: [Link]

-

Kamiński, K., et al. (2022). Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. Journal of Medicinal Chemistry, 65(17), 11703-11725. Available at: [Link]

-

Park, J. H., et al. (2008). Benzyl alcohol inhibits N-methyl-D-aspartate receptor-mediated neurotoxicity and calcium accumulation in cultured rat cortical neurons. Journal of Biomedical Science, 15(6), 767-770. Available at: [Link]

-

Cholewińska, E., et al. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences, 25(11), 5908. Available at: [Link]

-

Schulz, J. B., et al. (1995). Neuronal death enhanced by N-methyl-d-aspartate antagonists. Proceedings of the National Academy of Sciences, 92(22), 10329-10333. Available at: [Link]

-

Le, D., et al. (2018). Stimulation of Neurite Outgrowth in Cerebrocortical Neurons by Sodium Channel Activator Brevetoxin-2 Requires Both N-Methyl-D-aspartate Receptor 2B (GluN2B) and p21 Protein (Cdc42/Rac)-Activated Kinase 1 (PAK1). International Journal of Molecular Sciences, 19(11), 3469. Available at: [Link]

-

Vizuete, A. F. K., et al. (2020). Anandamide-Induced Neuroprotection of Cortical Neurons Relies on Metabolic/Redox Regulation and Mitochondrial Dynamics. Cells, 9(12), 2568. Available at: [Link]

Sources

- 1. n-Benzylbutanamide|C11H15NO|Research Chemical [benchchem.com]

- 2. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. DIAL : download document [dial.uclouvain.be]

- 5. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-benzylcinnamide protects rat cultured cortical neurons from β-amyloid peptide-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. sartorius.com [sartorius.com]

Application Note: Preparation and Certification of N-Benzyloctanamide Reference Standards

Strategic Abstract

This application note details the high-purity synthesis and certification of N-benzyloctanamide , a lipophilic fatty acid amide (FAA). While often used as a structural analog in the study of endocannabinoids and vanilloids (e.g., Capsaicin), its primary utility in drug development is as a stable internal standard or reference marker for lipophilic amide metabolic profiling.

Unlike high-throughput combinatorial synthesis, the preparation of a Reference Standard demands absolute purity (>99.5%) over yield. Therefore, this protocol utilizes the Acyl Chloride Method (Schotten-Baumann conditions) rather than carbodiimide coupling agents (e.g., EDC/DCC). Coupling agents often leave urea byproducts that are difficult to remove from lipophilic amides without extensive chromatography, whereas the acyl chloride route produces water-soluble byproducts (HCl salts), facilitating purification via recrystallization.

Chemical Background & Retrosynthetic Logic

The target molecule consists of a lipophilic C8 (octanoyl) tail coupled to a benzylamine headgroup.

-

Lipophilicity (LogP ~4.0): The molecule is highly non-polar. This dictates the use of non-polar solvents (Hexane/Heptane) for recrystallization and Reverse-Phase HPLC (C18) for analysis.

-

Stability: The amide bond is chemically robust, but the synthesis must be performed under anhydrous conditions to prevent hydrolysis of the starting material (octanoyl chloride) back to octanoic acid.

Reaction Scheme

Experimental Protocols

Protocol A: Synthesis via Acyl Chloride

Objective: To synthesize crude N-benzyloctanamide with minimal side products.

Reagents:

-

Octanoyl Chloride (1.05 equiv) – Slight excess ensures complete amine consumption.

-

Benzylamine (1.0 equiv) – Limiting reagent.

-

Triethylamine (Et

N) (1.5 equiv) – Acid scavenger. -

Dichloromethane (DCM) – Anhydrous solvent.

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Solvation: Add Benzylamine (10 mmol, 1.07 g) and Et

N (15 mmol, 2.1 mL) to the flask. Dissolve in 50 mL anhydrous DCM . -

Cooling: Submerge the flask in an ice-water bath (

).-

Expert Insight: Cooling is critical. The reaction is exothermic; uncontrolled heat can lead to di-acylation or degradation.

-

-

Addition: Dilute Octanoyl Chloride (10.5 mmol, 1.71 g) in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a pressure-equalizing addition funnel.

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally and stir for 4–6 hours.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 80:20). The benzylamine spot (low R

, ninhydrin active) should disappear.

-

Protocol B: Workup & Purification

Objective: Isolation of >99.5% pure crystalline solid.

Workup (Extraction):

-

Quench reaction with 50 mL 1M HCl .

-

Separate the organic (DCM) layer.

-

Wash organic layer with 50 mL Saturated NaHCO

. -

Wash with Brine , dry over anhydrous Na

SO

Purification (Recrystallization):

-

Dissolve the crude solid in a minimum amount of boiling Hexane (or Heptane).

-

Add Ethyl Acetate (EtOAc) dropwise until the solution is clear at boiling point (approx. 9:1 Hexane:EtOAc ratio).

-

Allow to cool slowly to RT, then place in a fridge (

) overnight. -

Filter the white crystals and wash with cold Hexane.

-

Dry under high vacuum (0.1 mbar) for 24 hours to remove solvent residues.

Visualization of Workflow

Figure 1: Step-by-step workflow for the synthesis and purification of N-benzyloctanamide reference standards.

Analytical Validation (Self-Validating System)

To certify the material as a Reference Standard, it must pass the following "Self-Validating" checks.

Method: HPLC-UV Purity Check

Rationale: Lipophilic amides require reverse-phase chromatography. Acidic modification prevents peak tailing caused by the amide nitrogen.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 mins; Hold 5 mins. |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm (Amide bond) and 254 nm (Benzyl ring) |

| Acceptance | Single peak >99.5% area integration at both wavelengths. |

Structural Confirmation

-

H NMR (400 MHz, CDCl

-

Look for the characteristic triplet at ~0.88 ppm (terminal methyl of octanoyl).

-

Multiplet at 1.2-1.6 ppm (alkyl chain).

-

Doublet at ~4.4 ppm (benzylic -CH

-). -

Multiplet at 7.2-7.4 ppm (aromatic protons).

-

Broad singlet at ~5.8-6.0 ppm (NH amide).

-

-

Mass Spectrometry (ESI+):

-

Target

= 234.35 m/z . -

Target

= 256.34 m/z .

-

Troubleshooting & Optimization

Figure 2: Decision tree for troubleshooting impurities during the validation phase.

References

-

BenchChem. (2025).[5][6][7][8] Application Notes and Protocols for the Synthesis of N-benzyloctan-4-amine. Link

-

PubChem. (2021).[9] N-Benzyl-3-(benzylamino)butanamide Compound Summary. National Library of Medicine. Link

-

Fisher Scientific. (n.d.). Amide Synthesis: Schotten-Baumann Reaction Protocols. Link

-

Edelmann, F. T. (2020).[10] Best techniques for amide purification via recrystallization. ResearchGate. Link

-

Asian Journal of Pharmaceutical Analysis. (n.d.). HPLC Method Development and Validation as per ICH Guidelines. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. CN102531941A - Synthesis method of N-benzylacrylamide - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. N-Benzyl-3-(benzylamino)butanamide | C18H22N2O | CID 71407587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solid-phase extraction (SPE) techniques for plant-derived amides

Abstract

Plant-derived amides—including alkamides (Echinacea), piperine (Piper nigrum), and capsaicinoids (Capsicum)—represent a critical class of bioactive lipophilic compounds with significant pharmaceutical potential. However, their extraction is frequently compromised by complex plant matrices containing chlorophyll, lipids, and polyphenols. This Application Note provides a definitive, modular protocol for the Solid-Phase Extraction (SPE) of these analytes. Moving beyond generic "dilute-and-shoot" methods, we detail the mechanistic basis for sorbent selection, wash optimization, and elution strategies to achieve >95% recovery and >99% matrix removal.

Introduction: The Matrix Challenge

In drug discovery and phytochemical analysis, plant amides pose a unique paradox: they are chemically stable yet difficult to isolate cleanly.

-

The Problem: Most plant amides are moderately lipophilic (LogP 2.0–4.0). In traditional liquid-liquid extraction (LLE), they co-extract with highly hydrophobic interferences (chlorophyll, waxes) and polar contaminants (phenolics, sugars).

-

The SPE Solution: SPE offers a "digital" separation mechanism. By locking the analyte onto a stationary phase, we can wash away polar impurities with aqueous solvents and elute the target before the highly non-polar matrix components (chlorophyll) are released, or vice versa.

Analyte Chemistry & Sorbent Selection

Understanding the physicochemical "fingerprint" of the target is the first step in protocol design.

| Analyte Class | Representative Compound | LogP | pKa | Primary Interaction | Recommended Sorbent |

| Alkamides | Dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide | ~3.5 | Neutral | Hydrophobic (Van der Waals) | Polymeric HLB (Wettability/Recovery) |

| Piperamides | Piperine | 3.69 | ~12 (Weak Base) | Hydrophobic + Pi-Pi | C18 (End-capped) or Phenyl |

| Capsaicinoids | Capsaicin | 3.04 | 9.4 (Phenolic OH) | Hydrophobic | Polymeric HLB or C18 |

| Sanshools | Hydroxy-α-sanshool | ~2.5 | Neutral | Hydrophobic | C8 or C18 |

Expert Insight: While C18 is the traditional choice, Polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents are superior for plant extracts. They do not require keeping the bed wet (preventing channeling if the cartridge dries) and possess a higher surface area (~800 m²/g vs. ~300 m²/g for silica C18), allowing for higher loading capacities.

Universal Workflow: Polymeric RP-SPE

This protocol is designed for the enrichment of neutral to weakly basic amides from complex plant ethanolic extracts.

Phase 1: Sample Pre-treatment (The Critical Step)

Crude plant extracts are typically 70–95% ethanol. Do not load this directly. The high organic content will cause "breakthrough," where the analyte flows straight through the cartridge without binding.

-

Protocol: Dilute the crude extract with water to achieve <10% organic solvent content.

-

Filtration: Pass through a 0.45 µm PTFE or Nylon filter to prevent frit clogging.

Phase 2: Cartridge Conditioning

-

Sorbent: Polymeric HLB (60 mg / 3 mL cartridge).

-

Step A: 3 mL Methanol (Solvates the polymer).

-

Step B: 3 mL Water (Equilibrates the phase).

Phase 3: Loading

-

Load the pre-treated sample at a flow rate of 1–2 mL/min.

-

Note: If the sample is very cloudy after dilution, centrifuge at 10,000 rpm for 5 mins before loading.

Phase 4: Interference Wash (The "Cleanup")

-

Goal: Remove sugars, organic acids, and simple phenolics.

-

Solvent: 3 mL of 20% Methanol in Water.

-

Mechanistic Logic:[1][2] 20% MeOH is strong enough to wash away polar interferences but too weak to disrupt the hydrophobic interaction between the lipophilic amide and the polymer.

Phase 5: Elution (The "Recovery")

-

Solvent: 3 mL of 100% Methanol or Acetonitrile.

-

Optimization: Apply 1 mL, soak for 1 minute, then elute. Repeat 3 times. This "soak" step improves mass transfer from the pores.

Case Study Protocols

Protocol A: Piperine from Black Pepper (Piper nigrum)[3][4][5]

-

Objective: Quantify piperine while removing terpenes and lipids.

-

Sorbent: C18 (Silica-based), 500 mg.

-

Extraction: Soxhlet or Ultrasonic extraction with Ethanol.

-

Pre-treatment: Dilute 1 mL extract with 9 mL water (10% organic).

-

Wash: 5 mL Water, followed by 5 mL 30% Methanol (Removes polar glycosides).

-

Elution: 5 mL Acetonitrile.

-

Reference: Validated against HPLC-UV detection at 343 nm [1].

Protocol B: Alkamides from Echinacea purpurea[2][6][7][8]

-

Objective: Isolate isomeric alkamides (2-ene, 4-ene) distinct from caffeic acid derivatives (e.g., cichoric acid).

-

Sorbent: Polymeric HLB.

-

Wash Strategy:

-

Water (pH 3): Removes salts and suppresses ionization of acidic impurities.

-

40% Methanol: Crucial step. Alkamides bind strongly; 40% MeOH removes the majority of phenolic acids (cichoric acid) which interfere with UV detection.

-

-

Elution: 100% Ethanol (Preferred for food-grade applications) or Acetonitrile.

-

Reference: Spelman et al. methodology for alkylamide profiling [2].

Protocol C: Capsaicinoids from Chili Peppers

-

Objective: Remove chlorophyll (green pigment) which fouls HPLC columns.

-

Sorbent: Dual-layer Carbon/Amine or standard C18.

-

Standard C18 Modification:

-

Wash: 40% Acetonitrile in Water. (Capsaicin is very hydrophobic; this strong wash removes significant matrix interference).

-

Elution: Methanol + 1% Acetic Acid.

-

-

Chlorophyll Removal Tip: If the eluate is green, pass it through a secondary Graphitized Carbon Black (GCB) cartridge. GCB has a high affinity for planar molecules like chlorophyll but lower affinity for non-planar amides.

Visualizing the Workflow

Figure 1: Optimized SPE workflow for lipophilic plant amides, highlighting the critical dilution and dual-wash strategy.

Method Development Decision Tree

Figure 2: Sorbent selection guide based on analyte chemistry and matrix complexity.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Recovery | Sample solvent too strong (Breakthrough). | Dilute sample further with water (e.g., 1:20). Ensure organic content is <5% during loading. |

| Interfering Peaks | Wash step too weak. | Increase organic strength in wash step (e.g., from 20% to 30% or 40% MeOH). Monitor analyte loss.[3] |

| Clogged Cartridge | Particulates in extract. | Centrifuge sample (10,000 x g) or filter (0.45 µm) prior to loading. |

| Green Eluate | Chlorophyll co-elution. | Use a GCB (Graphitized Carbon Black) cartridge in series or switch to hexane wash (if using Normal Phase). |

References

-

Vasavirama, K., & Upender, M. (2014).[4] Piperine: A valuable alkaloid from piper species.[5][6] International Journal of Pharmacy and Pharmaceutical Sciences. Link

-

Spelman, K., et al. (2009). Alkamide stability in Echinacea purpurea extracts.[3] Phytochemistry.[5][7] Link

-

Barbero, G.F., et al. (2008). Fast determination of capsaicinoids from peppers by high-performance liquid chromatography using a new reversed-phase monolithic column. Journal of Agricultural and Food Chemistry. Link

-

Bozkurt, O., et al. (2016). Comparison of different extraction methods for the determination of piperine in black pepper. Journal of Applied Pharmaceutical Science.[4] Link

-

Waters Corporation. (2023). Oasis HLB Cartridge Care and Use Manual.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of N-benzyl Amides

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet challenging issue of N-benzyl amide insolubility in aqueous buffers. We will move beyond simple instructions to explain the underlying principles of each technique, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding N-benzyl amide solubility.

Q1: I've synthesized a novel N-benzyl amide, and it won't dissolve in my aqueous assay buffer. Why is this happening?

A1: This is a frequent challenge rooted in the physicochemical properties of the N-benzyl amide structure. These molecules possess two key features that contribute to low water solubility:

-

The Benzyl Group: This large, non-polar aromatic ring is inherently hydrophobic, meaning it repels water molecules.

-

The Amide Bond: While the amide group can participate in hydrogen bonding, which generally aids water solubility, its overall contribution can be outweighed by the rest of the molecule's non-polar surface area.[1][2] Furthermore, the rigid, planar nature of the amide bond can facilitate efficient packing in a solid, crystalline state, making it harder for water to solvate individual molecules.[1]

Essentially, the molecule often prefers to interact with itself (crystallize) rather than with water molecules, leading to precipitation.

Q2: I dissolved my N-benzyl amide in DMSO first, but it immediately precipitated when I diluted it into my buffer. What went wrong?

A2: This phenomenon is known as "solvent-shifting" and is a classic problem for hydrophobic compounds.[3][4] Your compound was stable in the 100% organic environment of the DMSO stock. However, when you introduce this stock into a predominantly aqueous buffer, you rapidly change the solvent environment. The DMSO disperses, and the non-polar N-benzyl amide is suddenly exposed to a polar aqueous environment it cannot dissolve in, causing it to "crash out" or precipitate.[4]

Q3: Is there a "best" initial approach to try that is least likely to interfere with my downstream biological assay?

A3: Yes. The principle of "minimal intervention" is key. Before introducing potentially confounding variables like surfactants or high concentrations of co-solvents, you should first optimize your dilution technique and the final concentration of your initial solvent (e.g., DMSO). Often, solubility issues can be resolved by:

-

Minimizing Final DMSO Concentration: Aim for the lowest final DMSO concentration your assay can tolerate and your compound can handle (typically ≤0.5%).

-

Altering the Order of Addition: Instead of adding your small volume of DMSO stock to the large volume of buffer, try adding the aqueous buffer to your DMSO stock dropwise while continuously vortexing.[4] This gradual change in solvent polarity can sometimes prevent the compound from precipitating.

If these simple steps fail, you can proceed to the more advanced strategies outlined in the troubleshooting guide below.

Part 2: In-Depth Troubleshooting Guide

If basic procedural changes are insufficient, this guide provides a systematic workflow to diagnose and solve the solubility issue.

Troubleshooting Workflow: A Decision-Making Guide

The following workflow provides a logical path to follow when encountering precipitation.

Caption: A decision tree for troubleshooting N-benzyl amide precipitation.

Part 3: Key Solubilization Methodologies & Protocols

This section details the primary strategies for enhancing the aqueous solubility of N-benzyl amides.

Strategy 1: pH Adjustment

Causality: The solubility of compounds with ionizable functional groups (like carboxylic acids or amines) is highly pH-dependent.[5][6] By adjusting the pH of the buffer, you can shift the equilibrium towards the charged (ionized) form of the molecule, which is significantly more soluble in water than the neutral form.[6][7] For a weakly acidic drug, raising the pH above its pKa will deprotonate it, making it more soluble. For a weakly basic drug, lowering the pH below its pKa will protonate it, also increasing solubility.[8]

Applicability to N-benzyl amides: Standard N-benzyl amides are neutral and do not have an ionizable group. Therefore, pH adjustment will likely have a minimal effect on their solubility unless your specific molecule contains an additional acidic or basic functional group elsewhere in its structure.

This protocol helps determine if your compound's solubility is pH-sensitive.

-

Prepare Buffers: Create a series of buffers (e.g., citrate, phosphate, borate) covering a relevant pH range (e.g., pH 4.0 to 9.0).[4]

-

Create Supersaturated Solutions: Add an excess amount of your solid N-benzyl amide powder to microcentrifuge tubes, each containing one of the prepared buffers.

-

Equilibrate: Tightly seal the tubes and rotate them at a constant temperature (e.g., 25°C) for 24 hours to ensure the solution reaches equilibrium.[4]

-

Separate Phases: Centrifuge the tubes at high speed (e.g., >14,000 rpm) for 15-20 minutes to pellet all undissolved solid.[4]

-

Sample and Quantify: Carefully remove the supernatant and measure the concentration of the dissolved compound using a validated analytical method like HPLC-UV.[4][9]

-

Analyze: Plot the measured solubility against the pH to determine if a pH-dependent relationship exists.

Strategy 2: Co-solvents

Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[10] This makes the buffer a more favorable environment for hydrophobic molecules like N-benzyl amides, thereby increasing their solubility.

-

Select a Co-solvent: Common biocompatible choices include ethanol, propylene glycol, or polyethylene glycol 400 (PEG-400).

-

Prepare Co-solvent Stock: If starting with a pure co-solvent, you may prepare an intermediate stock (e.g., 50% ethanol in water) for easier handling.

-

Determine Final Concentration: Start by aiming for a low final concentration of the co-solvent (e.g., 1-5% v/v) in your final aqueous solution.

-

Prepare Solution: a. In a sterile tube, add the required volume of aqueous buffer. b. Add the required volume of the co-solvent. c. Vortex the buffer/co-solvent mixture. d. While vortexing, add the required volume of your N-benzyl amide DMSO stock dropwise to the mixture.

-

Observe: Visually inspect for any precipitation. If the solution remains clear, this method is successful. If not, you may need to cautiously increase the co-solvent concentration, keeping in mind its potential effects on your assay.

Strategy 3: Surfactants (Detergents)

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[11][12] These micelles have a hydrophobic core and a hydrophilic exterior. The hydrophobic N-benzyl amide can be encapsulated within this core, effectively shielding it from the aqueous environment and leading to a significant increase in its apparent solubility.[11][13]

Caption: Surfactants form micelles that encapsulate hydrophobic drugs.

-

Select a Surfactant: Non-ionic surfactants like Tween®-80 (Polysorbate 80) or Polysorbate 20 are common first choices due to their general biocompatibility.[11]

-

Prepare a Surfactant Stock: Prepare a 1% or 10% (w/v) stock solution of the surfactant in your aqueous buffer. This is easier than weighing out tiny amounts of viscous surfactant for each experiment.

-

Determine Final Concentration: The target final concentration should be well above the surfactant's CMC and is typically in the range of 0.01% to 0.1%.

-

Prepare Solution: a. To the required volume of aqueous buffer, add the calculated volume of the surfactant stock solution. b. Vortex to ensure the surfactant is fully dispersed. c. While vigorously vortexing the buffer-surfactant mixture, add the required volume of the N-benzyl amide DMSO stock dropwise. The rapid mixing is crucial to encourage micellar encapsulation over precipitation.[3]

-

Observe: Check for clarity. If precipitation still occurs, a modest increase in surfactant concentration may be warranted.

Strategy 4: Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a unique doughnut-shaped structure, featuring a hydrophobic inner cavity and a hydrophilic exterior.[14][15] They can form a "host-guest" inclusion complex by encapsulating the hydrophobic part of a guest molecule (like the benzyl group of your amide) within their cavity.[14][] This complex presents a hydrophilic exterior to the water, dramatically increasing the solubility of the guest molecule without forming micelles.[][17]

Caption: Cyclodextrins encapsulate guest molecules in a hydrophobic cavity.

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a very common and effective choice for enhancing the solubility of hydrophobic drugs for in-vitro use.[14][18]

-

Prepare Cyclodextrin Solution: Weigh and dissolve the HP-β-CD directly into your aqueous buffer. This may require some vortexing or gentle warming. Concentrations can range from 1% to 10% (w/v) or higher, depending on the required solubility enhancement.

-

Add Compound: Once the cyclodextrin is fully dissolved, add the required amount of your N-benzyl amide DMSO stock to the cyclodextrin-containing buffer, preferably while vortexing.

-

Equilibrate (Optional but Recommended): For optimal complexation, you can allow the solution to incubate/rotate for a period (e.g., 1-2 hours) at room temperature before use.

-

Observe: The solution should be clear. This method is often very effective for compounds that are resistant to other techniques.

Comparison of Solubilization Strategies

| Strategy | Typical Concentration | Pros | Cons |

| Co-solvents | 1-10% (v/v) | Simple to prepare; inexpensive.[8] | Can affect protein structure and enzyme activity at higher concentrations; may have cellular toxicity. |

| Surfactants | 0.01-0.5% (w/v) | Highly effective at low concentrations; well-established method.[11] | Can disrupt cell membranes; may interfere with certain assays (e.g., fluorescence-based). |

| Cyclodextrins | 1-20% (w/v) | Generally low cytotoxicity; highly effective for many compounds; can improve compound stability.[14][17][18] | Can be more expensive; may require higher concentrations; can extract lipids from cell membranes.[17] |

| pH Adjustment | N/A | Very effective for ionizable drugs; simple to implement.[8][10] | Not effective for neutral compounds like most N-benzyl amides; requires assay to be stable at the adjusted pH. |

Part 4: Protocol for Assessing Solubility